molecular formula C9H13Cl2NO B2980117 1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride CAS No. 2413904-44-4

1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride

Cat. No.: B2980117
CAS No.: 2413904-44-4
M. Wt: 222.11
InChI Key: AQKSZJASWITXPE-UHFFFAOYSA-N
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Description

1-Amino-3-(4-chlorophenyl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propanolamine backbone substituted with a 4-chlorophenyl group and an amino group. It is a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. This compound serves as a critical intermediate in drug synthesis, particularly for β-adrenergic antagonists and serotonin reuptake inhibitors . Its molecular formula is C₉H₁₁ClNO·HCl, with a molecular weight of 215.66 g/mol (anhydrous) . The 4-chlorophenyl moiety contributes to its lipophilicity and receptor-binding affinity, making it a scaffold for structurally related therapeutic agents.

Properties

IUPAC Name

1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9,12H,5-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWUOAAXKAMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(4-chlorophenyl)propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a decongestant and appetite suppressant.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol Hydrochloride Hydrate

  • Structure: Differs by a 2,6-dimethylphenoxy group instead of 4-chlorophenyl.
  • Molecular Formula: C₁₁H₂₀ClNO₃.
  • Key Properties : The steric hindrance from methyl groups reduces binding affinity to adrenergic receptors compared to the 4-chloro analog. Hydration improves solubility but lowers melting point .

1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol

  • Structure: Contains a 4-chloro-3-methylphenoxy substituent.
  • Molecular Weight : 215.68 g/mol.

Core Structure Modifications

Propranolol Derivatives (β-Adrenergic Antagonists)

  • Example: 1-(2-Ethoxycarbonylpropan-2-ylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride.
  • Structure : Replaces 4-chlorophenyl with a naphthyloxy group.
  • Crystallography: Triclinic (P1) or monoclinic (P21/c) crystal systems; gauche conformation in the side chain enhances β-blockade activity .
  • Pharmacology : Higher potency due to naphthyloxy’s planar structure, enabling stronger hydrophobic interactions with β1-adrenergic receptors .

Cyclopentane-Based Analogs (Antidepressants)

  • Example: 1-Amino-3-(4-chlorophenyl)-3-phenylcyclopentane hydrochloride.
  • Structure: Cyclopentane core instead of propanolamine.
  • Properties: Higher melting point (251–254°C vs. ~200°C for propanolamine analogs) due to rigid cyclic structure. Exhibits antidepressant activity via serotonin modulation .

Halogen-Substituted Analogs

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride

  • Structure : Fluorine replaces chlorine at the para position.
  • Molecular Weight : 205.66 g/mol.
  • The (S)-stereochemistry improves selectivity for serotonin transporters .

1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride

  • Structure : Dual fluorine substitution at 2- and 4-positions.
  • Properties : Increased metabolic stability due to fluorine’s resistance to oxidation. Lower molecular weight (207.63 g/mol) enhances bioavailability .

Functional Group Variations

Alaproclate Hydrochloride

  • Structure : Esterified alanine derivative with a 4-chlorophenyl group.
  • Molecular Formula: C₁₃H₁₈ClNO₂·HCl.
  • Pharmacology : Selective serotonin reuptake inhibitor (SSRI) with a melting point of 98–99°C. The ester group facilitates blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Pharmacological Activity Melting Point (°C) Source ID
1-Amino-3-(4-chlorophenyl)propan-2-ol HCl C₉H₁₁ClNO·HCl 215.66 4-Chlorophenyl β-Adrenergic modulation ~200 (anhydrous)
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl hydrate C₁₁H₂₀ClNO₃ 249.73 2,6-Dimethylphenoxy Reduced receptor affinity Not reported
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl C₉H₁₃ClFNO 205.66 4-Fluorophenyl, (S)-configuration Serotonin reuptake inhibition Not reported
Alaproclate HCl C₁₃H₁₈ClNO₂·HCl 292.21 Esterified alanine, 4-chlorophenyl SSRI 98–99
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol C₁₀H₁₄ClNO₂ 215.68 4-Chloro-3-methylphenoxy Intermediate for drug synthesis Not reported

Key Research Findings

Substituent Position Matters : Para-substituted chlorophenyl analogs exhibit higher receptor affinity than ortho/meta-substituted derivatives due to optimal steric and electronic alignment .

Halogen Effects : Chlorine’s lipophilicity enhances membrane permeability, while fluorine improves metabolic stability and hydrogen-bonding capacity .

Core Flexibility: Cyclopentane-based analogs show rigid binding conformations, favoring antidepressant activity, whereas propanolamine derivatives are more adaptable for β-blockade .

Biological Activity

1-Amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is an organic compound that has garnered attention for its potential biological activities. Its structure, featuring an amino group and a chlorophenyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications based on recent research findings.

The molecular formula of 1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is C9H12ClNHClC_9H_{12}ClN\cdot HCl. The presence of a chiral center allows for the existence of enantiomers, which may exhibit different biological activities.

The biological activity of 1-amino-3-(4-chlorophenyl)propan-2-ol;hydrochloride is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions, which can modulate the behavior of proteins and cell membranes.

Anticancer Activity

Research indicates that derivatives of 1-amino-3-(4-chlorophenyl)propan-2-ol exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures reduce the viability of cancer cells, such as A549 human lung adenocarcinoma cells. A notable finding was that certain substitutions on the phenyl ring enhanced anticancer activity by significantly decreasing cell viability .

CompoundCell LineViability (%)Notes
Compound 6A54964Enhanced activity with 4-chlorophenyl substitution
Compound 7A54961Similar enhancement as Compound 6
ControlA549 (Cisplatin)78Standard chemotherapeutic comparison

Neurotoxicity

Conversely, toxicity studies have highlighted potential adverse effects. Specifically, administration of related compounds has been associated with acute histopathological changes in the medulla oblongata, indicating possible neurotoxic effects at certain dosage levels (e.g., 50 mg/kg/day) . These findings underscore the need for careful evaluation of therapeutic windows.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For example, it may inhibit metabolic enzymes critical for drug metabolism and cellular signaling pathways. This inhibition could lead to altered pharmacokinetics and dynamics of co-administered drugs.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated various derivatives against A549 cells using MTT assays. The results indicated that modifications to the phenyl ring significantly impacted both anticancer and cytotoxic activities .
  • Toxicological Assessment : Another study assessed the neurotoxic potential of related compounds, revealing significant histopathological changes in animal models after prolonged exposure .
  • Enzymatic Interaction Studies : Research focused on the interaction of 1-amino-3-(4-chlorophenyl)propan-2-ol with metabolic enzymes found that it could inhibit enzyme activity, suggesting potential implications for drug interactions in clinical settings.

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